molecular formula C13H18BrClN2O3 B1441774 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1219964-60-9

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1441774
CAS No.: 1219964-60-9
M. Wt: 365.65 g/mol
InChI Key: MHNRERUCTSLTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a bromine atom, a nitro group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-nitrophenol to introduce the bromine atom at the 4-position. This is followed by the etherification of the resulting 4-bromo-2-nitrophenol with 2-(2-piperidinyl)ethyl chloride under basic conditions to form the desired ether linkage. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and etherification steps, ensuring consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

    Oxidation: m-Chloroperbenzoic acid or other peracids.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: 4-Amino-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride.

    Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride depends on its application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro group and the piperidine ring can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrophenol: Lacks the piperidine ring and ether linkage, making it less versatile in certain applications.

    2-(2-Piperidinyl)ethyl chloride: Lacks the bromine and nitro groups, limiting its reactivity and application scope.

    4-Amino-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride: A reduced form of the compound with different chemical properties and applications.

Uniqueness

4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNRERUCTSLTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.